

# Axl Inhibitor Selectivity Profile: A Comparative Analysis of INCB081776

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Compound of Interest		
Compound Name:	AxI-IN-5	
Cat. No.:	B12415850	Get Quote

While specific data for **AxI-IN-5** was not publicly available, this guide provides a comparative analysis of INCB081776, a potent and selective dual inhibitor of AxI and Mer, to illustrate the evaluation of selectivity within the TAM (Tyro3, AxI, Mer) family of receptor tyrosine kinases.

The TAM family of receptor tyrosine kinases—comprising Tyro3, AxI, and Mer—plays a crucial role in regulating immune responses and is implicated in cancer progression and drug resistance.[1][2] Developing inhibitors with specific selectivity profiles against these kinases is a key objective in cancer therapy. This guide examines the selectivity of INCB081776, a dual AxI/Mer inhibitor, over Tyro3, supported by experimental data and methodologies.[3]

# **Quantitative Analysis of Kinase Inhibition**

The inhibitory activity of INCB081776 against the TAM kinases was determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below.



Kinase	Biochemical IC50 (nM)	Cellular IC50 (nM)
AxI	0.61 ± 0.31	16 ± 11
Mer	3.17 ± 1.97	14 ± 4.9
Tyro3	101 ± 27	498 ± 161

Data sourced from a study on INCB081776, a potent and selective dual inhibitor of AXL and MERTK.[3]

The biochemical assays demonstrate that INCB081776 is a potent inhibitor of both Axl and Mer, with significantly less activity against Tyro3. Specifically, the compound is approximately 165 times more potent against Axl and 32 times more potent against Mer when compared to Tyro3 in a biochemical setting.[3] Cellular assays, which measure the inhibitor's activity within a cellular context, confirm this selectivity profile, showing potent inhibition of Axl and Mer with substantially weaker activity against Tyro3.[3] These findings highlight INCB081776 as a dual Axl/Mer inhibitor with significant selectivity over Tyro3.[3]

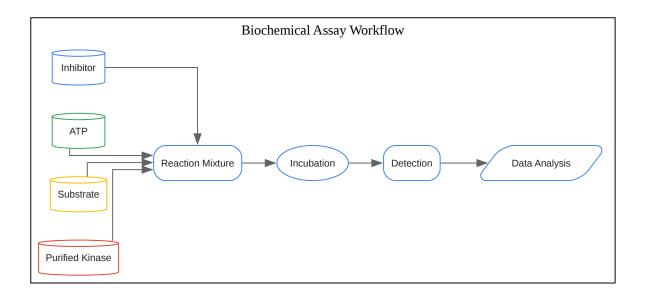
## **Experimental Methodologies**

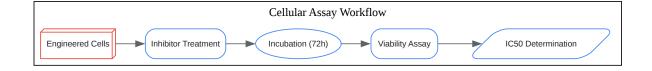
The determination of the selectivity profile of Axl inhibitors involves a series of biochemical and cellular assays designed to quantify their inhibitory potency against each of the TAM family kinases.

## **Biochemical Kinase Assay**

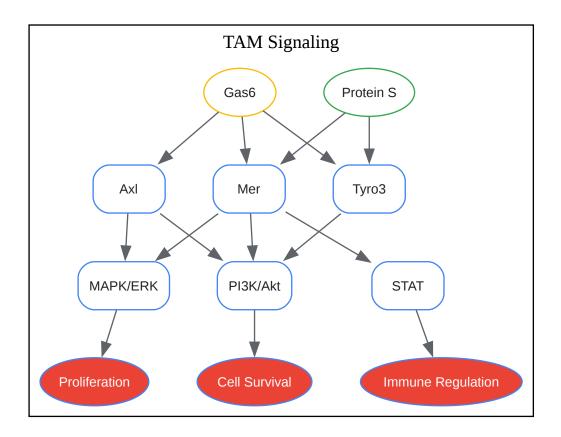
The in vitro inhibitory activity of a compound against purified kinase domains is assessed using a biochemical kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.











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## References

- 1. AXL receptor tyrosine kinase | Type XI RTKs: TAM (TYRO3-, AXL- and MER-TK) receptor family | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. adooq.com [adooq.com]
- 3. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity PMC [pmc.ncbi.nlm.nih.gov]
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